3-(4-Hydroxy-3-isobutylphenyl)propanenitrile
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Overview
Description
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile is an organic compound with the molecular formula C13H17NO It is characterized by a hydroxy group (-OH) and a nitrile group (-CN) attached to a phenyl ring, which is further substituted with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-hydroxy-3-isobutylbenzaldehyde.
Nitrile Formation: The aldehyde group is converted to a nitrile group using reagents like hydroxylamine hydrochloride and sodium acetate, followed by dehydration with phosphorus oxychloride (POCl3).
Final Product: The resulting intermediate is then subjected to further reactions to obtain the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Alkyl halides, acid or base catalysts
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanenitrile: Lacks the isobutyl group, resulting in different chemical properties and reactivity.
4-Hydroxy-3-methylphenylpropanenitrile: Contains a methyl group instead of an isobutyl group, affecting its steric and electronic properties.
Uniqueness
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile is unique due to the presence of the isobutyl group, which influences its chemical behavior and potential applications. This structural feature can enhance its stability, reactivity, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(2-methylpropyl)phenyl]propanenitrile |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-12-9-11(4-3-7-14)5-6-13(12)15/h5-6,9-10,15H,3-4,8H2,1-2H3 |
InChI Key |
GCMJMGGMXXSQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)CCC#N)O |
Origin of Product |
United States |
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